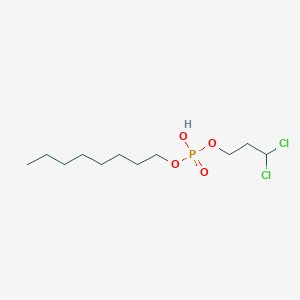

Octyldichloropropyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octyldichloropropyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H23Cl2O4P and its molecular weight is 321.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a dominant degradation pathway for TCPP, influenced by environmental pH and temperature.

Mechanism

-

Alkaline Conditions : TCPP undergoes nucleophilic substitution at the phosphorus center. The hydroxide ion attacks the electrophilic phosphorus atom, leading to cleavage of the P-O bond (Figure 1) .

TCPP+OH−→Phosphoric Acid Derivatives+Chlorinated Propanols -

Acidic Conditions : Hydrolysis proceeds via protonation of the ester oxygen, weakening the P-O bond and facilitating cleavage .

Key Findings

-

Rate Dependency : Hydrolysis accelerates under alkaline conditions (pH > 9), with second-order kinetics observed .

-

Products : Primary products include dichloropropanol and phosphate ions, though intermediates may vary depending on substituents .

Table 1: Hydrolysis Rates of TCPP Under Varied Conditions

| pH | Temperature (°C) | Half-Life (Days) | Source |

|---|---|---|---|

| 7 | 25 | ~180 | |

| 9 | 25 | ~30 | |

| 11 | 25 | ~7 |

Biodegradation Pathways

Microbial degradation plays a role in TCPP breakdown, though its persistence is notable due to chlorinated substituents.

Mechanism

-

Activated Sludge Systems : Enzymatic cleavage by esterases and phosphatases releases chlorinated alcohols and inorganic phosphate .

-

Aquatic Microorganisms : Freshwater algae (e.g., Chlorococcum sp.) and bacteria (Aliivibrio fischeri) exhibit limited metabolic activity toward TCPP, with prolonged degradation timelines .

Key Findings

-

Biodegradation Efficiency : Only 57–92% degradation observed in mixed microbial systems over 28 days, highlighting recalcitrance .

-

Toxicity Impact : Sublethal concentrations (0.5–50 μg L⁻¹) inhibit algal growth, reducing biodegradation efficacy .

Table 2: Biodegradation Metrics for TCPP

| Organism | Concentration (μg L⁻¹) | Degradation (%) | Time (Days) | Source |

|---|---|---|---|---|

| Activated Sludge | 100 | 57–92 | 28 | |

| Chlorococcum sp. | 50 | <10 | 3 | |

| Aliivibrio fischeri | 26 | 50 (EC₅₀) | 0.25 |

Thermal Decomposition

TCPP exhibits stability under moderate temperatures but decomposes at elevated levels, releasing hazardous byproducts.

Mechanism

-

Pyrolysis : At >300°C, TCPP undergoes C-O and P-O bond cleavage, yielding:

POx,HCl,Chlorinated Hydrocarbons -

Combustion : In fire scenarios, TCPP generates toxic fumes (e.g., phosphoric acid, chlorine gas) .

Key Findings

-

Decomposition Products : Include volatile organochlorines and polycyclic aromatic hydrocarbons (PAHs), contributing to air pollution .

Environmental Interactions

TCPP’s reactivity in aquatic and terrestrial systems is modulated by adsorption and photolysis.

Adsorption

-

Soil Mobility : Low adsorption (Koc ≈ 1.3) facilitates leaching into groundwater .

-

Sediment Binding : Limited affinity for particulate matter due to high water solubility .

Photolysis

Propiedades

Número CAS |

117617-70-6 |

|---|---|

Fórmula molecular |

C11H23Cl2O4P |

Peso molecular |

321.17 g/mol |

Nombre IUPAC |

3,3-dichloropropyl octyl hydrogen phosphate |

InChI |

InChI=1S/C11H23Cl2O4P/c1-2-3-4-5-6-7-9-16-18(14,15)17-10-8-11(12)13/h11H,2-10H2,1H3,(H,14,15) |

Clave InChI |

LEYKLJDREJGQML-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |

SMILES canónico |

CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |

Key on ui other cas no. |

117617-70-6 |

Sinónimos |

octyldichloropropyl phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.